1,5-Dimethyl-1H-indole-3-carboxylic acid
Overview
Description
1,5-Dimethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oligomerization of Indole Derivatives : Indole derivatives like indole-5-carboxylic acid have been used in reactions with thiols, resulting in products such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. This process involves the formation of dimers and trimers of indole derivatives, highlighting their potential in complex chemical synthesis (Mutulis et al., 2008).
Indole Alkaloids from Fungus Cultures : Indole compounds including 1H-indole-3-carboxylic acid derivatives have been isolated from cultures of the basidiomycete Aporpium caryae. These compounds, being of mixed biogenesis, are significant in antifungal studies (Levy et al., 2000).
Synthesis of Furoindole Derivatives : The reaction of 1,2-dimethyl-3-carbethoxy-5-hydroxyacetic acid with dimethylformamide and phosphorus oxychloride leads to the formation of 1,2-dimethyl-3-carbethoxy-6-carboxyfuro[2,3-f]- and 1,2-dimethyl-3-carbethoxy-5-carboxvfuro[3,2-e]indoles. This showcases the use of indole derivatives in synthesizing complex organic compounds (Grinev et al., 1977).
Protection of Carboxylic Acids : Research on 2-(2-aminophenyl)-acetaldehyde dimethyl acetal indicates its role in protecting carboxylic acids. Such compounds, including indole derivatives, demonstrate stability under basic conditions and can be converted into various other forms, such as esters, amides, and aldehydes (Arai et al., 1998).
Cancer Detection Using Optical Imaging : A water-soluble near-infrared dye derived from indole-5-carboxylic acid has been developed for cancer detection. This dye, with its increased quantum yield and stability, demonstrates the potential of indole derivatives in biomedical imaging and cancer research (Pham et al., 2005).
Properties
IUPAC Name |
1,5-dimethylindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(11(13)14)6-12(10)2/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQYYRFASDNRGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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